molecular formula C5H12N2O2S B119382 3-Methylthiomorpholin-4-amine 1,1-dioxide CAS No. 26494-77-9

3-Methylthiomorpholin-4-amine 1,1-dioxide

Cat. No.: B119382
CAS No.: 26494-77-9
M. Wt: 164.23 g/mol
InChI Key: PKUNWUDZEDWLDY-UHFFFAOYSA-N
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Description

3-Methylthiomorpholin-4-amine 1,1-dioxide is a heterocyclic compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a thiomorpholine ring substituted with a methyl group and an amine group, along with two oxygen atoms forming a dioxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide typically involves the reaction of 3-methylthiomorpholine with an oxidizing agent to introduce the dioxide functionality. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent under controlled conditions . The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the selective formation of the dioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product . The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methylthiomorpholin-4-amine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding sulfides

    Substitution: Various substituted thiomorpholine derivatives

Mechanism of Action

The mechanism of action of 3-Methylthiomorpholin-4-amine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The presence of the dioxide functionality enhances its reactivity, allowing it to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiomorpholinamine, 3-methyl-, 1,1-dioxide
  • 4-Amino-3-methylthiomorpholine 1,1-dioxide
  • 3-Methyl-1,1-dioxo-1,6-thiomorpholin-4-ylamine

Uniqueness

3-Methylthiomorpholin-4-amine 1,1-dioxide stands out due to its unique combination of a thiomorpholine ring with a methyl group and an amine group, along with the dioxide functionality. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-methyl-1,1-dioxo-1,4-thiazinan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-5-4-10(8,9)3-2-7(5)6/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUNWUDZEDWLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949365
Record name 4-Amino-3-methyl-1lambda~6~-thiomorpholine-1,1-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26494-77-9
Record name 4-Thiomorpholinamine, 3-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26494-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylthiomorpholin-4-amine 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026494779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-methyl-1lambda~6~-thiomorpholine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiomorpholin-4-amine 1,1-dioxide
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